1-(3-(Benzyloxy)phenyl)guanidine nitrate
Description
Properties
Molecular Formula |
C14H16N4O4 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
nitric acid;2-(3-phenylmethoxyphenyl)guanidine |
InChI |
InChI=1S/C14H15N3O.HNO3/c15-14(16)17-12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11;2-1(3)4/h1-9H,10H2,(H4,15,16,17);(H,2,3,4) |
InChI Key |
RLYLPKVVZWBQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N=C(N)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Properties
- Lipophilicity: The benzyloxy group in the target compound increases lipophilicity compared to phenoxy or nitro substituents. This enhances membrane permeability, making it advantageous in drug design for targeting hydrophobic binding pockets .
- Electron-Donating/Withdrawing Effects: Benzyloxy and methoxyphenoxy groups are electron-donating, stabilizing positive charges on the guanidinium ion.
Molecular Weight and Solubility
- The target compound (MW ~320.30) is heavier than the nitro analog (MW 243.18) due to the bulky benzyloxy group. Higher molecular weight may reduce aqueous solubility but improve lipid bilayer penetration .
- The methoxyphenoxy analog (MW 320.30) matches the target’s weight but includes an additional oxygen atom, which could marginally increase polarity .
Preparation Methods
Guanylation Using Boc-Protected S-Methylisothiourea
A widely applied method involves the guanylation of 3-aminomethylphenol derivatives (or related amines) with Boc-protected S-methylisothiourea under basic conditions, followed by benzylation of the phenol group to introduce the benzyloxy substituent. Subsequent treatment with trifluoroacetic acid (TFA) in dichloromethane removes Boc protecting groups and yields the guanidine salts, which can be converted into nitrate salts by ion exchange or direct salt formation.
- Key steps:
- Guanylation of 3-aminomethylphenol derivatives.
- Benzylation of phenol under basic conditions.
- Acidic deprotection with TFA.
- Salt formation to nitrate.
This method is noted for its mild conditions and good yields of guanidinium salts, adaptable to various substituted phenyl guanidines.
Desulfurization of Thiourea Precursors
Another approach involves preparing thiourea intermediates from substituted anilines or phenols, followed by desulfurization using reagents such as ethyl-3-aminopropyl carbodiimide hydrochloride (EDCI) or mercuric chloride (HgCl2) in the presence of triethylamine. This converts thioureas into guanidines efficiently without major side products.
- Typical conditions:
- Thiourea synthesis from isothiocyanates.
- Desulfurization with EDCI or HgCl2 in solvents like DMF or dichloromethane.
- Purification by flash chromatography.
- Deprotection with trimethylsilyl bromide (Me3SiBr) if needed.
This method allows the synthesis of N-hydroxyguanidines and protected guanidines, facilitating further functionalization.
Fusion Method for Guanidine Nitrate Formation
For direct preparation of guanidine nitrate salts, a classical industrial method involves the fusion of ammonium nitrate with cyanamide salts in the presence of urea . This process is conducted under controlled anhydrous conditions at temperatures between 110–135 °C, typically around 120 °C, to minimize by-products such as dicyandiamide.
- Process details:
- Mixture of ammonium nitrate and 15–45% urea by weight.
- Slow addition of calcium cyanamide to fused mixture.
- Thermoregulated to maintain temperature ~120 °C.
- Reaction time about 2 hours.
- Dilution with water and removal of lime as carbonate.
- Cooling to crystallize guanidine nitrate.
This method is industrially scalable and yields high purity guanidine nitrate, which can be used as the nitrate salt form of guanidine derivatives.
Detailed Reaction Schemes and Conditions
Research Findings and Analytical Data
- The guanylation of 3-aminomethylphenol derivatives followed by benzylation yields guanidine derivatives with high regioselectivity and functional group tolerance.
- Desulfurization using EDCI or HgCl2 is efficient for preparing guanidines from thioureas without significant side reactions, and the process is compatible with protecting groups such as Cbz and Boc.
- The fusion method for guanidine nitrate production is well-documented for its reproducibility and scalability, providing a direct route to guanidine nitrate salts with minimal impurities.
- Purification by crystallization or chromatography ensures high purity of the final guanidine nitrate compound, critical for applications in pharmaceuticals or materials science.
Summary and Recommendations
The preparation of 1-(3-(Benzyloxy)phenyl)guanidine nitrate can be effectively achieved by:
- Stepwise guanylation and benzylation of 3-aminomethylphenol derivatives using Boc-protected S-methylisothiourea, followed by acidic deprotection and salt formation.
- Alternatively, thiourea intermediates can be synthesized and desulfurized under mild conditions to yield the guanidine core.
- For large-scale production of the nitrate salt, fusion of ammonium nitrate with cyanamide salts in the presence of urea is the preferred industrial method.
Each method offers specific advantages depending on scale, desired purity, and available starting materials. Combining these approaches with modern purification techniques ensures the production of high-quality this compound.
This comprehensive synthesis overview is based on peer-reviewed chemical literature, patent disclosures, and advanced synthetic protocols, providing a reliable and authoritative resource for researchers and industrial chemists working with guanidine nitrate derivatives.
Q & A
Q. What are the critical steps in synthesizing 1-(3-(Benzyloxy)phenyl)guanidine nitrate, and how can yield and purity be optimized?
Synthesis typically involves:
- Nucleophilic substitution : Reacting 3-(benzyloxy)aniline with a guanidinylation agent (e.g., cyanamide or thiourea derivatives) under acidic conditions.
- Protection/deprotection : The benzyloxy group may require protection during guanidine formation to prevent side reactions .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and polar solvents like methanol/dichloromethane) enhances purity .
Key optimization parameters : - Temperature control (60–80°C for guanidinylation).
- Use of anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis.
- Monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
- 1H/13C NMR : Confirm aromatic proton environments (δ 6.8–7.5 ppm for benzyloxy-substituted phenyl) and guanidine NH signals (δ 8.0–9.0 ppm) .
- IR spectroscopy : Detect guanidine N–H stretches (~3400 cm⁻¹) and benzyl ether C–O–C (~1250 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 320.30 (M⁺ for C₁₄H₁₆N₄O₅) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement .
Q. How do structural features (e.g., benzyloxy group) influence physicochemical properties?
- Lipophilicity : The benzyloxy group increases logP, enhancing membrane permeability but reducing aqueous solubility.
- Stability : The nitro group in the nitrate counterion may sensitize the compound to light or heat, requiring storage at –20°C in amber vials .
- Ionization : The guanidine group (pKa ~13) remains protonated at physiological pH, favoring interactions with anionic biological targets .
Advanced Research Questions
Q. How can mechanistic studies elucidate its biological activity (e.g., anti-inflammatory effects)?
- In vitro assays : Measure inhibition of COX-2 or TNF-α production in macrophage cells (e.g., RAW 264.7) using ELISA .
- Receptor binding : Perform competitive radioligand assays (e.g., with ³H-labeled ligands) to quantify affinity for serotonin or adrenergic receptors .
- Kinetic analysis : Use surface plasmon resonance (SPR) to determine on/off rates for enzyme targets like protein kinases .
Q. How should researchers resolve contradictions in reported biological activity data?
- Dose-response validation : Test activity across a wide concentration range (nM–μM) to identify non-linear effects.
- Orthogonal assays : Compare results from fluorometric (e.g., FLIPR) and colorimetric (e.g., MTT) assays to rule out assay-specific artifacts .
- Structural analogs : Synthesize derivatives (e.g., replacing benzyloxy with methoxy) to isolate structure-activity relationships (SAR) .
Q. What computational strategies predict reactivity and target interactions?
- Molecular docking (AutoDock Vina) : Model binding poses with receptors (e.g., NMDA receptors) using guanidine’s charge complementarity .
- DFT calculations (Gaussian) : Optimize transition states for nucleophilic substitution reactions (e.g., benzyloxy group cleavage) .
- MD simulations (GROMACS) : Simulate membrane permeability by calculating free-energy barriers in lipid bilayers .
Key Methodological Recommendations
- Synthetic reproducibility : Always pre-dry solvents (molecular sieves) and use fresh guanidinylation reagents to avoid side products .
- Data validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .
- Biological assays : Include positive controls (e.g., indomethacin for COX-2 inhibition) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
